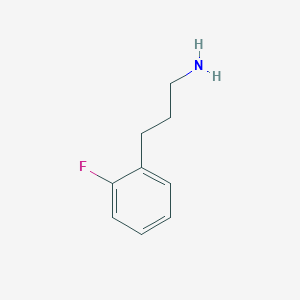

3-(2-Fluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVQQTKPOFRHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91319-62-9 | |

| Record name | 3-(2-fluorophenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propan-1-amine from 2-Fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(2-fluorophenyl)propan-1-amine, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into two primary, robust synthetic strategies: the Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination, both followed by a crucial reduction step. The guide offers a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols. All quantitative data is summarized for clarity, and key transformations are visualized through workflow diagrams. This document is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, is a valuable building block that features a fluorinated aromatic ring and a flexible propyl-amine side chain. This structural motif is found in a variety of pharmacologically active compounds.

The synthesis of this amine from 2-fluorobenzaldehyde presents a common challenge in organic synthesis: the controlled extension of a carbon chain from an aromatic aldehyde and the subsequent introduction of an amine functionality. This guide will explore two efficacious and well-established synthetic routes to achieve this transformation, providing the necessary detail for practical application in a laboratory setting.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes from 2-fluorobenzaldehyde to this compound have been identified as the most efficient and scalable. Both pathways commence with a carbon-carbon bond-forming reaction to generate an unsaturated intermediate, which is subsequently reduced to the target saturated amine.

-

Route 1: Knoevenagel Condensation. This route involves the condensation of 2-fluorobenzaldehyde with an active methylene compound, typically malononitrile, to form an α,β-unsaturated dinitrile. This is followed by the reduction of both the carbon-carbon double bond and the nitrile groups.

-

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction. This alternative pathway utilizes a stabilized phosphonate ylide, such as diethyl cyanomethylphosphonate, to react with 2-fluorobenzaldehyde, yielding an α,β-unsaturated nitrile. Subsequent reduction of the double bond and the nitrile affords the final product.

The choice between these routes may depend on factors such as reagent availability, desired stereoselectivity (though not a factor in the final saturated product), and ease of purification.

Route 1: Knoevenagel Condensation Pathway

The Knoevenagel condensation is a powerful tool for C-C bond formation, relying on the reactivity of active methylene compounds with aldehydes or ketones.[1]

Step 1: Synthesis of 2-(2-Fluorobenzylidene)malononitrile

This initial step involves the base-catalyzed condensation of 2-fluorobenzaldehyde with malononitrile. The electron-withdrawing nature of the fluorine atom on the benzaldehyde can influence the reactivity of the carbonyl group.

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the highly acidic methylene protons of malononitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product, driven by the formation of a conjugated system.

Experimental Protocol: Knoevenagel Condensation

-

Reagents and Materials:

-

2-Fluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.[2]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration and wash with cold ethanol.[2]

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

-

-

Expected Yield: High yields, often exceeding 90%, are typical for this type of condensation.

Step 2: Reduction of 2-(2-Fluorobenzylidene)malononitrile

This is a critical step that involves the reduction of both the carbon-carbon double bond and the two nitrile functionalities to the primary amine. A powerful reducing agent is required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both nitriles and, in many cases, α,β-unsaturated systems.[3][4] The reduction of the nitriles proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[2] The conjugated C=C bond is also susceptible to reduction by LiAlH₄.

Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel in the presence of a hydrogen source like hydrogen gas or hydrazinium monoformate can be employed.[5] This method is often considered "greener" and can be highly effective for the simultaneous reduction of alkenes and nitriles.

Experimental Protocol: Reduction with LiAlH₄

-

Reagents and Materials:

-

2-(2-Fluorobenzylidene)malononitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (a molar excess, e.g., 3-4 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(2-fluorobenzylidene)malononitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

-

Route 2: Horner-Wadsworth-Emmons (HWE) Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6][7] It offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[7]

Step 1: Synthesis of 2-Fluorocinnamonitrile

In this step, 2-fluorobenzaldehyde is reacted with a stabilized phosphonate ylide generated from a reagent like diethyl cyanomethylphosphonate.

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base (e.g., sodium hydride) to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of 2-fluorobenzaldehyde to form a betaine-like intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene (2-fluorocinnamonitrile) and a water-soluble phosphate ester. The HWE reaction generally favors the formation of the (E)-alkene.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Reagents and Materials:

-

2-Fluorobenzaldehyde

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) (base)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-fluorocinnamonitrile by column chromatography or distillation.

-

Step 2: Reduction of 2-Fluorocinnamonitrile

Similar to Route 1, the final step involves the reduction of the α,β-unsaturated nitrile to the saturated primary amine.

As with the dinitrile in Route 1, both LiAlH₄ and catalytic hydrogenation are effective methods for this transformation. LiAlH₄ will reduce both the carbon-carbon double bond and the nitrile group.[3][4] Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is also a viable option.[5]

Experimental Protocol: Reduction with Catalytic Hydrogenation

-

Reagents and Materials:

-

2-Fluorocinnamonitrile

-

Raney Nickel (catalyst)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas source or Hydrazinium monoformate

-

Hydrogenation apparatus (e.g., Parr shaker) or round-bottom flask with a balloon of hydrogen

-

-

Procedure (with H₂ gas):

-

In a hydrogenation vessel, dissolve 2-fluorocinnamonitrile in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel slurry (handle with care as it can be pyrophoric).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the catalyst through a pad of Celite.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify by vacuum distillation or column chromatography.

-

Data Summary and Comparison

| Reaction Step | Route 1: Knoevenagel | Route 2: HWE | Key Considerations |

| Step 1: Olefination | Intermediate: 2-(2-Fluorobenzylidene)malononitrileTypical Yield: >90% | Intermediate: 2-FluorocinnamonitrileTypical Yield: 80-95% | Knoevenagel is often simpler to perform. HWE byproducts are easier to remove. |

| Step 2: Reduction | Reducing Agent: LiAlH₄ or Catalytic HydrogenationFunctionalities Reduced: 1x C=C, 2x C≡N | Reducing Agent: LiAlH₄ or Catalytic HydrogenationFunctionalities Reduced: 1x C=C, 1x C≡N | LiAlH₄ requires careful handling. Catalytic hydrogenation is a "greener" alternative. |

| Overall Yield | Potentially higher due to fewer steps if reduction is efficient. | Can be very high depending on the efficiency of both steps. | Both routes are viable for laboratory and potential scale-up. |

Visualizing the Synthetic Workflows

Knoevenagel Condensation Pathway

Caption: Knoevenagel condensation followed by reduction.

Horner-Wadsworth-Emmons Pathway

Caption: HWE olefination followed by catalytic hydrogenation.

Conclusion and Future Perspectives

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound from 2-fluorobenzaldehyde. Both the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction provide reliable methods for the initial carbon-carbon bond formation, leading to unsaturated nitrile intermediates. The subsequent reduction of these intermediates, either by chemical reduction with lithium aluminum hydride or through catalytic hydrogenation, affords the desired saturated primary amine.

The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available reagents, and safety considerations. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical applications. Further optimization of reaction conditions and exploration of more sustainable catalytic systems for the reduction step represent promising avenues for future research in this area.

References

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

-

ResearchGate. (2024). Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

-

The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 3-(2-Fluorophenyl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)propan-1-amine is a fluorinated aromatic amine that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the physicochemical and pharmacological properties of derivative compounds, making this molecule a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 91319-62-9 | [1] |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | Not available (3-phenylpropan-1-amine: 220-222 °C) | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) (predicted) | Inferred from structural properties |

| InChI Key | RTVQQTKPOFRHHL-UHFFFAOYSA-N | [1] |

The hydrochloride salt of this compound is also commercially available with the CAS number 1269379-11-4.[3]

Synthesis and Methodologies

A robust and scalable synthesis of this compound is crucial for its utilization in research and development. A common and effective strategy involves the reduction of a nitrile precursor, 3-(2-fluorophenyl)propanenitrile. This method provides a direct and high-yielding route to the desired primary amine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a general procedure for the synthesis of this compound from 3-(2-fluorophenyl)propanenitrile. The choice of reducing agent can be adapted based on laboratory resources and desired scale.

Materials:

-

3-(2-fluorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., LiAlH₄) in the anhydrous solvent (e.g., diethyl ether).

-

Addition of Precursor: Dissolve 3-(2-fluorophenyl)propanenitrile in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be monitored carefully.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum or boron salts.

-

Workup and Extraction: The resulting mixture is filtered, and the solid residue is washed with the reaction solvent. The combined organic filtrates are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the reducing agents (LiAlH₄ and BH₃·THF) are highly reactive with atmospheric moisture and oxygen.

-

Anhydrous Solvents: The presence of water would consume the reducing agent and potentially lead to hazardous side reactions.

-

Controlled Addition and Temperature: The exothermic nature of the reduction necessitates slow addition of the nitrile and temperature control to prevent runaway reactions.

-

Careful Quenching: The specific quenching procedure is designed to safely neutralize the reactive hydride species and facilitate the removal of inorganic byproducts.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the fluorinated aromatic ring.

-

Primary Amine: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule. It readily undergoes reactions typical of primary amines, including:

-

Salt Formation: Reacts with acids to form ammonium salts.

-

Acylation: Reacts with acid chlorides, anhydrides, and esters to form amides.

-

Alkylation: Can be alkylated with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).

-

-

Fluorinated Aromatic Ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions, generally deactivating the ring but directing incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[4][5] The 2-fluoro substitution in this compound can offer several advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the in vivo half-life of a drug molecule.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.

-

Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[6]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, which can influence the ionization state of the molecule at physiological pH and affect its absorption, distribution, and target engagement.

Fluorinated phenethylamines and related structures have shown activity in a range of therapeutic areas, including neuroscience, by targeting receptors and transporters in the central nervous system.[7][8] The this compound scaffold serves as a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the amine protons. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons adjacent to the aromatic ring and the amine group will appear as multiplets. The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon directly attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two medium-intensity bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

N-H bending: A medium to strong band around 1650-1580 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1020 cm⁻¹.

-

C-F stretching: A strong absorption band typically in the range of 1250-1000 cm⁻¹.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 153 would be expected. Common fragmentation pathways would involve the loss of the amine group and cleavage of the propyl chain.[14][15][16]

Caption: Analytical workflow for structural elucidation.

Safety and Handling

-

Hazard Statements (H-phrases): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements (P-phrases):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a primary amine and a fluorinated aromatic ring provides a scaffold for the synthesis of a wide array of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the pursuit of new therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

-

Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Journal of Forensic Sciences, 57(5), 1147-1163. [Link][7]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][4]

-

Deng, D., & Hu, B. (2019). Electronic supplementary information. The Royal Society of Chemistry. [Link][17]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link][6]

-

Vilar, S., & Santana, L. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 23(10), 2471. [Link][8]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link][5]

-

PubChem. (n.d.). 3,3-Difluoro-3-(2-fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link][18]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link][9]

-

SpectraBase. (n.d.). 3-(4-fluorophenyl)-N-methyl-1-propanamine - Optional[13C NMR] - Chemical Shifts. [Link][10]

-

NIST/TRC Web Thermo Tables. (n.d.). 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data. [Link][2]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link][19]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link][11]

-

Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes. [20]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link][21]

-

Popp, C., & Champagne, P. A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(8), 1549–1563. [Link][22]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link][24]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. [Link][25]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link][26]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link][12]

-

Stoyanov, S., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(3), 36. [Link][27]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. [Link][13]

-

SpectraBase. (n.d.). 3-(2-Fluorophenyl)propanenitrile - Optional[Vapor Phase IR] - Spectrum. [Link][28]

-

SpectraBase. (n.d.). 3-(2-azidophenyl)-1-propanamine - Optional[MS (GC)] - Spectrum. [Link][29]

-

SpectraBase. (n.d.). 3-(2-bromophenyl)sulfanylpropan-1-amine - Optional[FTIR] - Spectrum. [Link][30]

-

Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link][31]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. [Link][16]

-

Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... [Link][32]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. 1269379-11-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 15. Propargylamine [webbook.nist.gov]

- 16. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. rsc.org [rsc.org]

- 18. 3,3-Difluoro-3-(2-fluorophenyl)propan-1-amine | C9H10F3N | CID 83855404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 21. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propylamine - Wikipedia [en.wikipedia.org]

- 24. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. mdpi.com [mdpi.com]

- 28. spectrabase.com [spectrabase.com]

- 29. dev.spectrabase.com [dev.spectrabase.com]

- 30. dev.spectrabase.com [dev.spectrabase.com]

- 31. derpharmachemica.com [derpharmachemica.com]

- 32. researchgate.net [researchgate.net]

3-(2-Fluorophenyl)propan-1-amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Fluorophenyl)propan-1-amine, a fluorinated aromatic amine of interest in medicinal chemistry and synthetic applications. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This document details the chemical identity, structural characteristics, prospective synthesis, and analytical characterization of this compound, offering valuable insights for its application in research and development.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 2-Fluorophenylpropylamine

CAS Numbers:

-

Free Base: 91319-62-9

-

Hydrochloride Salt: 1269379-11-4

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

Chemical Structure:

The molecular architecture of this compound consists of a propyl amine chain attached to a benzene ring at the 1-position, with a fluorine atom substituted at the 2-position of the phenyl ring.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

A logical synthetic pathway would commence with 2-fluorophenylacetonitrile, which is commercially available. This starting material can be elaborated to the target amine through a two-step sequence involving alkylation followed by reduction.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-(2-Fluorophenyl)propanenitrile

-

To a solution of 2-fluorophenylacetonitrile (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) at 0 °C. The causality for using a strong, non-nucleophilic base is to deprotonate the benzylic position to form a carbanion, which is a potent nucleophile.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.

-

Add 1-bromo-2-chloroethane (1.2 eq.) dropwise to the reaction mixture. The choice of this alkylating agent introduces the desired two-carbon extension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(2-fluorophenyl)propanenitrile.

Step 2: Reduction of 3-(2-Fluorophenyl)propanenitrile to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH, 2.0-3.0 eq.) in anhydrous THF. LAH is a powerful reducing agent capable of reducing nitriles to primary amines.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-fluorophenyl)propanenitrile (1.0 eq.) in anhydrous THF to the LAH suspension. This addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by spectroscopic methods as detailed in the following section. The yield and purity of each step serve as validation points for the experimental choices.

Analytical Characterization

While specific spectral data for this compound is not available in the searched databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the fluorophenyl ring.

-

Aliphatic Protons:

-

A triplet corresponding to the two protons on the carbon adjacent to the phenyl ring (C3-H).

-

A multiplet (likely a sextet) for the two protons on the central carbon of the propyl chain (C2-H).

-

A triplet for the two protons on the carbon adjacent to the amine group (C1-H).

-

-

Amine Protons (δ 1.0-3.0 ppm): A broad singlet for the two protons of the primary amine group. The chemical shift of these protons is highly dependent on the solvent and concentration.

13C NMR: The carbon NMR spectrum should display nine distinct signals.[5][6]

-

Aromatic Carbons (δ 115-165 ppm): Six signals for the carbons of the phenyl ring. The carbon attached to the fluorine will show a large coupling constant (1JC-F).

-

Aliphatic Carbons (δ 20-50 ppm): Three signals for the propyl chain carbons. The carbon attached to the nitrogen (C1) will be the most downfield of the three due to the electronegativity of the nitrogen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7][8][9]

-

N-H Stretch (3300-3500 cm-1): Two characteristic peaks for the symmetric and asymmetric stretching of the primary amine.[9]

-

C-H Stretch (Aromatic) (3000-3100 cm-1): Absorption bands for the C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic) (2850-2960 cm-1): Strong absorptions from the C-H bonds of the propyl chain.

-

N-H Bend (1590-1650 cm-1): A bending vibration for the primary amine.

-

C=C Stretch (Aromatic) (1450-1600 cm-1): Several bands corresponding to the carbon-carbon double bonds in the phenyl ring.

-

C-F Stretch (1000-1300 cm-1): A strong absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M+): Expected at m/z = 153.

-

Major Fragmentation Pathways: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines, which would result in a fragment at m/z = 30 ([CH2NH2]+).[10][11][12] Loss of the propyl chain could also lead to a fragment corresponding to the fluorophenyl group.

| Analytical Technique | Expected Key Features |

| 1H NMR | Aromatic multiplet (7.0-7.4 ppm), aliphatic signals, broad amine singlet. |

| 13C NMR | Nine distinct signals, including a carbon coupled to fluorine.[5][6] |

| IR Spectroscopy | Two N-H stretches (3300-3500 cm-1), strong C-F stretch (1000-1300 cm-1).[7][8][9] |

| Mass Spectrometry | Molecular ion at m/z = 153, characteristic alpha-cleavage fragment at m/z = 30.[10][11][12] |

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1][2][3][4]

While specific applications for this compound are not extensively documented in the public domain, its structural motif suggests potential as a building block for the synthesis of novel therapeutic agents. Phenylpropylamine scaffolds are present in a variety of biologically active molecules, and the 2-fluoro substitution pattern offers a unique vector for modulating drug-like properties. Potential areas of investigation could include its use as a precursor for central nervous system (CNS) active agents, cardiovascular drugs, or other therapeutic classes where the pharmacokinetics and pharmacodynamics can be fine-tuned by fluorination.

Safety and Handling

General Hazards:

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[13]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazards: The environmental impact of this specific compound is unknown, but it should be handled in a manner that prevents its release into the environment.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

-

WIPO (Patentscope). (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). PMC - PubMed Central.

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

-

NIST. (n.d.). 2-Propen-1-amine. Retrieved from [Link]

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, September 23). PMC - NIH.

- (n.d.). IR: amines.

- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

-

Airgas. (n.d.). Fluorine. Retrieved from [Link]

- West Virginia University. (2020, April 11).

- 1-Propanone, 1-(2-aminophenyl)-3-methoxy- - Optional[13C NMR] - Chemical Shifts. (n.d.).

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubMed. (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 2-Propen-1-amine [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. airgas.com [airgas.com]

3-(2-Fluorophenyl)propan-1-amine molecular weight and formula

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propan-1-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of the molecular characteristics, general synthetic considerations, and key applications of this compound for researchers and professionals in drug development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core attributes, along with other critical identifiers, are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91319-62-9 | [1] |

| Molecular Formula | C₉H₁₂FN | [1][2] |

| Molecular Weight | 153.20 g/mol | [1] |

| Monoisotopic Mass | 153.09538 Da | [2] |

| InChI | InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | [1][2] |

| InChIKey | RTVQQTKPOFRHHL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCN)F | [2] |

Synthetic Strategies: A General Overview

The synthesis of fluorinated amines like this compound is a topic of significant interest in synthetic chemistry.[3] While specific proprietary methods may vary, a general understanding of synthetic pathways can be conceptualized. Often, the synthesis involves the construction of the carbon skeleton followed by the introduction of the amine functionality.

A plausible synthetic route could start from a commercially available fluorophenyl derivative, such as 2-fluorobenzaldehyde or a related ketone. This precursor could undergo a series of reactions, including chain extension and subsequent reduction or amination, to yield the final propan-1-amine.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of phenylpropan-1-amine derivatives. This is not a specific protocol for the title compound but illustrates the key transformations often employed in the synthesis of such molecules.

Caption: Generalized synthetic pathways to phenylpropan-1-amines.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4] The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve cell membrane permeability.

As such, this compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds.[5] Primary amines, in particular, are common functionalities in many pharmaceuticals as they can be readily converted into various other functional groups or serve as a key point of interaction with biological targets.[6] The fluorophenylpropane scaffold is found in various compounds investigated for their therapeutic potential.

Derivatives of fluorinated phenylalkylamines are explored in diverse areas of drug discovery, including neuroscience and oncology.[7] The specific substitution pattern of the fluorine atom on the phenyl ring can be critical for achieving the desired biological activity and selectivity.

Safety and Handling

As a primary amine, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed in the search results, general precautions for similar amine compounds should be strictly followed.

General Laboratory Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the skin with plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound, with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol , is a significant chemical entity in the field of organic synthesis and drug discovery.[1][2] Its utility stems from the unique properties imparted by the fluorine atom, making it a valuable building block for the creation of novel molecules with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this and other amine-containing compounds to ensure a safe laboratory environment.

References

-

PubChem. (n.d.). 3,3-Difluoro-3-(2-fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Propanolamine.

-

LookChem. (n.d.). 3-(2-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE 116735-67-2 wiki. Retrieved from [Link]

- Cayman Chemical. (2021, September 9). Safety Data Sheet.

-

PubChemLite. (n.d.). This compound (C9H12FN). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- UCPA LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Greenbook.net.

- Sigma-Aldrich. (n.d.). 3-(2-Fluorophenyl)propylamine.

-

Poissy, J., Tlili, A., & Billard, T. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1643-1653. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs for Amines. Molecules, 11(5), 363-382. Retrieved from [Link]

- Jat, R. K., & Sharma, S. K. (2018). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Drug Research Reviews, 10(1), 3-17.

-

Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Newswise. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Di Mauro, G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C9H12FN) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Introduction: Characterizing a Novel Phenylpropanamine Derivative

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Fluorophenyl)propan-1-amine

This compound is a substituted propyl-amine compound with potential applications as a key intermediate or building block in medicinal chemistry and materials science. Its structure, featuring a primary amine group and a fluorinated phenyl ring, suggests specific physicochemical properties that are critical for its effective use in research and development. The primary amine confers pH-dependent aqueous solubility, while the fluorophenyl moiety contributes to its lipophilicity and may influence metabolic stability and target binding.

Publicly available experimental data on the solubility and stability of this specific molecule is limited. Therefore, this guide provides a comprehensive framework for researchers and drug development professionals to systematically determine these critical parameters. We will move beyond theoretical data, outlining robust, field-proven experimental protocols grounded in established pharmaceutical science principles and regulatory guidelines. This document serves as both a technical guide and a strategic workflow for the complete physicochemical characterization of this compound.

Part 1: Foundational Physicochemical Properties

A thorough understanding of the intrinsic properties of a molecule is the foundation for predicting its behavior in various environments. While experimental data is the gold standard, computed properties provide a valuable starting point for experimental design.

| Property | Predicted/Calculated Value | Source/Method | Significance in Solubility & Stability |

| Molecular Formula | C₉H₁₂FN | PubChem | Foundational for all calculations. |

| Molecular Weight | 153.20 g/mol | PubChem[1][2] | Essential for preparing solutions of known molarity. |

| pKa (Predicted) | ~10.5 (Amine) | Advanced Chemistry Development (ACD/Labs) Software V11.02 | The primary amine is basic and will be protonated at physiological pH, drastically increasing aqueous solubility. Stability can also be pH-dependent. |

| LogP (Predicted) | 1.7 - 1.9 | XLogP3[1][3] | Indicates moderate lipophilicity. Suggests a balance between aqueous and lipid solubility, relevant for membrane permeability and potential formulation in non-aqueous solvents. |

Part 2: A Methodological Approach to Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various applications, from reaction kinetics to bioavailability in drug formulations. A multi-faceted approach is required to build a complete solubility profile.

Rationale for Experimental Design

The choice of methodology depends on the required throughput and accuracy. For initial screening, a high-throughput kinetic method is efficient. For definitive data required for formulation and regulatory filings, the gold-standard shake-flask method for thermodynamic solubility is essential. The pH of the medium is the most critical variable due to the basic nature of the primary amine group.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, set up a sample and a control (the same solution stored at 5°C in the dark). Aim for 5-20% degradation.

| Stress Condition | Protocol | Likely Degradation Pathway |

| Acid Hydrolysis | Dilute stock with 0.1 N HCl. Heat at 60°C for 24-48 hours. | Generally stable, but extreme conditions can promote reactions. |

| Base Hydrolysis | Dilute stock with 0.1 N NaOH. Heat at 60°C for 24-48 hours. | Generally stable; potential for elimination reactions under harsh conditions. |

| Oxidation | Dilute stock with 3% H₂O₂. Store at room temperature for 24 hours. | Oxidation of the primary amine to form hydroxylamines, nitroso, or nitro compounds. [4] |

| Thermal | Store the solid compound at 80°C for 1 week. Prepare a solution and heat at 60°C for 1 week. | Thermally induced decomposition or polymerization. [5][6] |

| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². [7]A dark control must be included. | Photolytic cleavage or rearrangement reactions. |

-

Analysis: At designated time points, withdraw samples, quench the reaction if necessary (e.g., neutralize acid/base), and analyze using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is used to obtain mass information on degradant peaks.

Part 4: Essential Analytical Methodologies

Reliable quantification is the bedrock of both solubility and stability studies. A validated, stability-indicating analytical method is not optional; it is a core requirement for trustworthy data.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point for a molecule of this polarity.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier ensures the primary amine is protonated, leading to sharp, symmetrical peaks.

-

Organic (B): Acetonitrile or Methanol.

-

-

Method Development:

-

Start with a gradient elution (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound and any impurities/degradants.

-

Optimize the gradient to ensure separation of the parent peak from all degradant peaks generated during the forced degradation study. A resolution factor (Rs) of >2.0 between the parent and the closest eluting peak is desired.

-

Set the UV detection wavelength at the absorbance maximum (λmax) of the compound, or use a PDA detector to monitor across a range of wavelengths.

-

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This guide provides the necessary strategic and methodological framework for a comprehensive characterization of the solubility and stability of this compound. By adhering to these protocols, researchers and drug development professionals can generate the robust, high-quality data required for informed decision-making in medicinal chemistry, formulation development, and regulatory submissions. The principles and workflows outlined herein are built upon established scientific practices and are designed to ensure data integrity and trustworthiness, forming a solid foundation for any future development of this compound.

References

-

PubChem. 3,3-Difluoro-3-(2-fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(3-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

-

PubChem. Propylamine, 3-(2'-fluoroethoxy)-. National Center for Biotechnology Information. [Link]

-

Fytianos, K. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

-

Eide-Haugmo, I. et al. (2011). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

-

Analytical Methods. (2012). Royal Society of Chemistry. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

-

PubChem. 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

University of Kentucky. (2012). Thermal Degradation of Amines for CO2 Capture. UKnowledge. [Link]

-

Wikipedia. Propylamine. Wikimedia Foundation. [Link]

-

Heriot-Watt University. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

-

MDPI. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

-

PubMed. Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino). National Library of Medicine. [Link]

-

National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

ResearchGate. (2006). Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. [Link]

-

ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

ResearchGate. (2003). In Vitro Studies on Stability of L-p-boronophenylalanine-fructose Complex (BPA-F). [Link]

-

PubChem. 3-Amino-1-propanol. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Difluoro-3-(2-fluorophenyl)propan-1-amine | C9H10F3N | CID 83855404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. q1scientific.com [q1scientific.com]

A Keystone Scaffold for Next-Generation Therapeutics: Potential Research Applications of 3-(2-Fluorophenyl)propan-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of successful therapeutics. The phenylpropanamine scaffold is one such "privileged structure," particularly for agents targeting the central nervous system (CNS).[1][2] This guide delves into the specific potential of a promising, yet underexplored, derivative: 3-(2-Fluorophenyl)propan-1-amine . We will explore its intrinsic chemical attributes and lay out a strategic roadmap for its application in modern drug discovery, moving from computational screening to synthetic elaboration and biological validation.

The rationale for focusing on this molecule is twofold. First, its core 3-phenylpropan-1-amine backbone is structurally analogous to a class of highly successful monoamine reuptake inhibitors, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[2][3] Second, the strategic placement of a fluorine atom at the ortho (2-position) of the phenyl ring is a deliberate modification known to profoundly influence a molecule's pharmacological profile. Fluorination can enhance metabolic stability, modulate receptor binding affinity, and improve membrane permeability, making it a powerful tool in drug design.[4][5]

This document serves as a technical primer for research teams, providing not just a summary of possibilities, but a detailed, actionable framework for harnessing the potential of this compound as a foundational building block for novel chemical entities.

Section 1: The Scientific Rationale - Why this compound?

The potential of this molecule stems from the synergistic interplay between its two key structural components: the phenylpropanamine core and the ortho-fluorine substituent.

The Phenylpropanamine Core: A Gateway to the CNS

The 3-phenylpropan-1-amine motif is a classic pharmacophore that targets monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[6] Modulation of these transporters is a clinically validated strategy for treating a range of psychiatric disorders, including depression and ADHD.[2][3]

The structural relationship to established drugs is compelling. For instance, fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[2] By replacing the phenoxy group with a direct phenyl-carbon bond and altering the substitution pattern, this compound offers a novel, yet rationally designed, entry point for creating new intellectual property and exploring distinct pharmacological profiles.

The Strategic Advantage of Ortho-Fluorination

The introduction of a fluorine atom, particularly at the ortho position, is a sophisticated strategy in medicinal chemistry. Its effects are multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at the 2-position can shield adjacent positions on the ring from hydroxylation, a common metabolic pathway, thereby potentially increasing the drug's half-life.[4]

-

Receptor Binding and Conformation: Fluorine's high electronegativity can alter the electronic distribution of the phenyl ring, influencing how the molecule interacts with amino acid residues in a target protein's binding pocket.[7][8] It can also induce a specific conformation (a "gauche effect") in the propanamine side chain, potentially locking the molecule into a more bioactive shape for a particular transporter.

-

Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance blood-brain barrier penetration—a critical attribute for CNS drugs.[9][10] It can also lower the pKa of the amine group, affecting the molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[11]

The diagram below illustrates the logical flow from the core scaffold and its strategic modification to the anticipated therapeutic potential.

Caption: Logical framework for the research potential of this compound.

Section 2: A Proposed Research Workflow

We propose a structured, multi-stage research program to systematically evaluate and develop derivatives of this compound. This workflow integrates computational chemistry, synthetic diversification, and biological screening.

Caption: A multi-stage workflow for developing this compound derivatives.

Stage 1: In-Silico Screening and ADMET Prediction